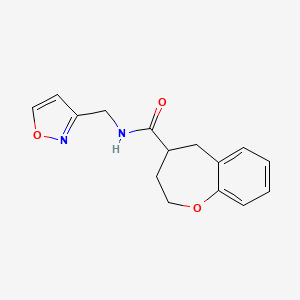
4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinolinedione derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For compounds similar to the one , methods might include condensation reactions, protective group strategies, and cyclization steps. For instance, the synthesis of related tetrahydroquinoline derivatives has been reported through reactions involving cyanoquinolinethione with α-halocarbonyl compounds followed by intramolecular cyclization, showcasing the complexity and intricacy involved in synthesizing such molecules (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Molecular Structure Analysis
The molecular structure of quinolinedione derivatives is characterized by a quinoline nucleus fused with a dione moiety, which significantly influences their electronic and spatial configuration. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly employed to elucidate these structures. For instance, structural analyses of similar compounds have been conducted, revealing the orientation of substituents and the overall molecular conformation which impacts the compound's reactivity and properties (Tolkunov et al., 2004).
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research on derivatives of 4H-pyrano[3,2-c]quinoline, which share a quinolinedione structural motif, highlights the significance of these compounds in understanding the structural and optical properties of thin films. These studies are crucial for the development of materials with potential applications in optoelectronics and photonics. For instance, the investigation into the structural and optical properties of certain 4H-pyrano[3,2-c]quinoline derivatives thin films revealed insights into their polycrystalline nature, electron transition types, and optical energy gaps, which are fundamental for designing optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of quinoline derivatives are pivotal in medicinal chemistry and material science. Studies focusing on the synthesis, cyclization, and structural elucidation of these compounds provide a basis for understanding their reactivity and potential applications in drug design and material synthesis. For example, research on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols through the cyclization of specific ketone derivatives sheds light on new synthetic pathways that could be applied in the development of pharmaceuticals and organic materials (Uchiyama, Ono, Hayashi, & Narasaka*, 1998).
Anticancer Activity and Molecular Docking Studies
Quinoline derivatives have been explored for their anticancer activity, with studies employing molecular docking to understand their interactions with biological targets. The cytotoxic activity of certain quinolinedione derivatives against human cancer cell lines, along with their structural characterization, provides valuable information for the design of novel anticancer agents. The investigation into the structural, vibrational, and quantum chemical properties of specific quinolinedione derivatives, along with their cytotoxic and molecular docking studies, exemplifies the application of these compounds in the search for new therapeutic agents (Kadela-Tomanek et al., 2018).
Propiedades
IUPAC Name |
4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-ethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO5/c1-3-31-17-7-5-14(6-8-17)15-10-20-24(21(28)11-15)18(13-23(29)27-20)16-9-19(26)25(30)22(12-16)32-4-2/h5-9,12,15,18,30H,3-4,10-11,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLPSOOEFHVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)Cl)O)OCC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7-(4-ethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5547040.png)
![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)


![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)